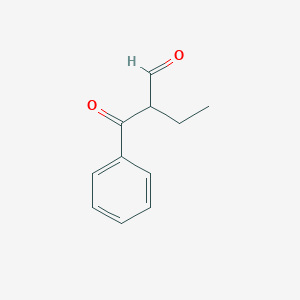

2-Benzoylbutanal

Description

2-Benzoylbutanal is an organic compound featuring a benzoyl group (C₆H₅CO-) attached to the second carbon of a butanal chain (CH₃CH₂CH₂CHO). This structure confers unique reactivity due to the interplay of the electron-withdrawing benzoyl group and the aldehyde functionality.

In synthetic chemistry, such compounds are often intermediates in the preparation of pharmaceuticals, fragrances, or polymers. However, specific data on 2-Benzoylbutanal’s synthesis, stability, or applications are absent in the provided sources, necessitating extrapolation from structurally related molecules.

Properties

CAS No. |

10327-01-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-benzoylbutanal |

InChI |

InChI=1S/C11H12O2/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

MBDKAMJVXMNMQH-UHFFFAOYSA-N |

SMILES |

CCC(C=O)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C=O)C(=O)C1=CC=CC=C1 |

Synonyms |

2-Benzoylbutanal |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Reactivity : 2-Benzoylbutanal’s aldehyde group is highly reactive toward nucleophiles (e.g., in condensation reactions), whereas benzoate esters undergo hydrolysis or transesterification .

- Electron Effects : The benzoyl group in 2-Benzoylbutanal may stabilize adjacent carbocations or influence aldol reactivity, unlike the electron-deficient ester carbonyl in benzoates.

Physicochemical Properties

While the evidence lacks explicit data for 2-Benzoylbutanal, trends from benzoate esters suggest:

- Solubility : Benzoate esters (e.g., methyl benzoate) are lipophilic due to their ester groups, whereas 2-Benzoylbutanal’s aldehyde may increase polarity slightly.

- Volatility : Branched esters (e.g., isopropyl benzoate) exhibit lower boiling points than linear analogs; 2-Benzoylbutanal’s volatility would depend on its aldehyde’s hydrogen-bonding capacity.

Stability and Reactivity

- Hydrolysis : Benzoate esters hydrolyze in acidic/basic conditions to form benzoic acid and alcohols. In contrast, 2-Benzoylbutanal’s aldehyde may oxidize to a carboxylic acid or participate in nucleophilic additions.

- Thermal Stability : The conjugated benzoyl group in 2-Benzoylbutanal could enhance thermal stability compared to simple aldehydes.

Limitations of Available Evidence

This gap underscores the need for targeted studies on its synthesis, spectroscopic characterization, and industrial relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.